molecular formula C14H9N7OS B2872747 N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351633-95-8

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2872747
CAS No.: 1351633-95-8
M. Wt: 323.33
InChI Key: LFTIUXONJARMOW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a pyrazolyl group, and a pyridazine carboxamide moiety

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of reactions involving nitration, reduction, and cyclization. The pyrazolyl group can be introduced via a condensation reaction with an appropriate pyrazole derivative. The final step involves the formation of the pyridazine carboxamide moiety through a coupling reaction with a pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole
  • 8,8’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one)

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7OS/c22-14(16-9-3-1-4-10-13(9)20-23-19-10)11-5-6-12(18-17-11)21-8-2-7-15-21/h1-8H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTIUXONJARMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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